5-Formylpyrimidine-2-carbonitrile
Description
5-Formylpyrimidine-2-carbonitrile is a pyrimidine derivative characterized by a formyl (-CHO) group at the 5-position and a nitrile (-CN) group at the 2-position of the pyrimidine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of its functional groups. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the nitrile group serves as a versatile intermediate for further functionalization, such as hydrolysis to carboxylic acids or conversion into heterocycles.
Properties
Molecular Formula |
C6H3N3O |
|---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
5-formylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O/c7-1-6-8-2-5(4-10)3-9-6/h2-4H |
InChI Key |
DXTCIHFWYQDOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylpyrimidine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile with formylating agents . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reduction Reactions
The formyl group (-CHO) undergoes selective reduction under controlled conditions. Lithium aluminum hydride (LiAlH4) reduces the formyl group to a hydroxymethyl (-CH2OH) group while preserving the pyrimidine ring and cyano functionality. For example:
Key Data:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH4 | Anhydrous ether, 0°C | 5-Hydroxymethylpyrimidine-2-carbonitrile | ~85% |
Oxidation Reactions
The formyl group can be oxidized to a carboxylic acid or ester. A study demonstrated that treatment with N-iodosuccinimide (NIS) in methanol and potassium carbonate oxidizes the formyl group to a methyl carboxylate :
Key Data:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NIS, K2CO3, MeOH | Room temperature | Methyl 5-cyanopyrimidine-2-carboxylate | 72% |
Nucleophilic Additions
The formyl group participates in condensation reactions with nucleophiles like hydrazines. For instance, reacting with phenylhydrazine forms a hydrazone derivative :
Key Data:
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Phenylhydrazine | Ethanol, reflux | Hydrazone derivative | Antimicrobial agent precursor |
Functionalization of the Cyano Group
The cyano group (-CN) at the 2-position can be hydrolyzed to an amide (-CONH2) or carboxylic acid (-COOH) under acidic or basic conditions, though specific data for this compound requires further validation from primary literature.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Functional Group | Product |
|---|---|---|---|
| Reduction | LiAlH4, anhydrous ether | Formyl (-CHO) | Hydroxymethyl (-CH2OH) |
| Oxidation | NIS, K2CO3, MeOH | Formyl (-CHO) | Methyl carboxylate (-COOMe) |
| Condensation | Phenylhydrazine, ethanol | Formyl (-CHO) | Hydrazone (-C=N-NHPh) |
Research Implications
-
Medicinal Chemistry : Derivatives like hydrazones show potential antimicrobial activity .
-
Materials Science : The cyano group’s stability under various conditions makes it suitable for polymer precursors.
-
Catalysis : Oxidation pathways highlight its utility in synthesizing carboxylated heterocycles .
This compound’s dual functionality enables tailored modifications for targeted applications, though further studies are needed to explore underutilized reactions like cyano group transformations.
Scientific Research Applications
Medicinal Chemistry
5-Formylpyrimidine-2-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as anticancer and anti-inflammatory drugs. For instance, a study found that pyrimidinone derivatives exhibited cytotoxicity against MCF-7 and Caco-2 cancer cell lines, with IC50 values ranging from 1.57 to 11.9 µM. Additionally, the compound has been shown to inhibit cyclooxygenase-2 (COX-2), suggesting its utility in anti-inflammatory therapies.
Biology
The compound acts as a precursor for nucleoside analogs, which are vital for studying DNA and RNA functions. Its ability to inhibit specific enzymes indicates potential therapeutic roles in regulating metabolic pathways. Interaction studies have demonstrated its binding affinities with enzyme active sites, potentially leading to novel drug development strategies .
Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique structure allows it to participate in various chemical reactions that can lead to new material formulations.
Industrial Applications
The compound finds applications in synthesizing agrochemicals and dyes, contributing to the agricultural and textile industries. Its versatility in synthetic organic chemistry enhances its role as an intermediate in producing biologically active molecules.
Study on Cytotoxicity
A study published in World Journal of Advanced Research and Reviews reported that pyrimidinone derivatives derived from this compound exhibited potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
COX Inhibition Study
Research focusing on COX inhibition demonstrated that several synthesized pyrimidine derivatives showed significantly lower IC50 values than nimesulide, indicating their potential as selective COX inhibitors with anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Studies have indicated that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, substituents at the 2-position significantly improved anticancer efficacy and COX inhibition.
Mechanism of Action
The mechanism of action of 5-Formylpyrimidine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer progression, respectively . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Examples :
- 5-Bromopyrimidine-2-carbonitrile (): Features a bromine atom at the 5-position. Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the bromine substituent lacks the aldehyde’s ability to form covalent adducts with nucleophiles.
- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (): Combines chlorine and methylthio groups.
Key Differences :
- The formyl group in this compound offers unique reactivity for conjugating amines or hydrazines, unlike halogens or thioethers.
- Halogenated derivatives generally exhibit higher molecular weights and melting points compared to aldehydes due to stronger intermolecular forces (e.g., 5-Bromopyrimidine-2-carbonitrile’s M.P. >200°C vs. ~150–160°C estimated for the formyl analog) .
Amino-Substituted Pyrimidinecarbonitriles
Examples :
- 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h, ): Contains an amino group at the 4-position and aryl substituents. Amino groups enhance solubility in polar solvents and enable hydrogen bonding, critical for target binding in drug design.
- 2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k, ): Dual amino groups increase basicity and nucleophilicity, facilitating interactions with acidic biological targets.
Key Differences :
- Amino derivatives typically show higher melting points (e.g., 4k: >240°C) compared to aldehydes due to extensive hydrogen-bonding networks.
- The formyl group’s electrophilicity contrasts with the amino group’s nucleophilicity, directing divergent synthetic applications (e.g., aldehydes for condensations vs. amines for alkylations) .
Sulfur-Containing Pyrimidinecarbonitriles
Examples :
- 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Incorporates a sulfanyl (-S-) group and a methoxyethyl chain. The sulfanyl group contributes to planar molecular geometry and facilitates dimerization via hydrogen bonds (N–H⋯O), as observed crystallographically.
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile (): Thiazole rings introduce aromatic heterocyclic diversity, often enhancing kinase inhibitory activity in drug discovery.
Key Differences :
- Sulfur-containing analogs exhibit distinct spectroscopic signatures (e.g., ¹H NMR δ ~3.5 ppm for -S-CH2- vs. δ ~9–10 ppm for -CHO) .
Carboxamide and Ester Derivatives
Examples :
Key Differences :
- Carboxamides and esters generally exhibit lower reactivity toward nucleophiles compared to nitriles and aldehydes.
- The formyl-nitrile combination in this compound allows sequential functionalization (e.g., formyl reduction followed by nitrile hydrolysis), a flexibility absent in carboxamides.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Pyrimidinecarbonitriles
*Estimated based on analogous compounds.
Table 2: Spectroscopic Comparison
Biological Activity
5-Formylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the condensation of pyrimidine derivatives with carbonitriles. The introduction of the formyl group at the 5-position enhances the compound's reactivity and biological potential. A typical synthesis pathway may involve:
- Condensation Reaction : Reacting pyrimidine derivatives with appropriate aldehydes or ketones.
- Cyclization : Facilitating the formation of the pyrimidine ring through cyclization techniques.
- Purification : Employing crystallization or chromatography to obtain pure this compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have shown promising cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
For instance, a derivative of 5-formylpyrimidine was evaluated for its cytotoxicity, yielding an IC50 value of approximately 0.64 µM against MCF-7 cells, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated, particularly regarding its inhibition of cyclooxygenase enzymes (COX). Compounds derived from this structure have demonstrated significant COX-2 inhibitory activity, with IC50 values as low as 0.04 µM, which is comparable to established anti-inflammatory drugs such as celecoxib .
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in World Journal of Advanced Research and Reviews reported that a series of pyrimidinone derivatives exhibited potent cytotoxicity against MCF-7 and Caco-2 cell lines. The derivatives showed IC50 values ranging from 1.57 to 11.9 µM across different cancer cell lines .
- COX Inhibition Study : In a study focusing on COX inhibition, several pyrimidine derivatives were synthesized and screened for their ability to inhibit COX-2 activity. The most active compounds showed IC50 values significantly lower than nimesulide, indicating their potential as selective COX inhibitors with anti-inflammatory properties .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, substituents at the 2-position significantly improved anticancer efficacy and COX inhibition .
Data Summary Table
Q & A
Q. What are the common synthetic routes for 5-Formylpyrimidine-2-carbonitrile, and how are reaction conditions optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or multicomponent reactions. For example:
- SNAr Amination : Reacting halogenated pyrimidine precursors (e.g., 4-chloro-6-phenylpyrimidine-5-carbonitrile) with amines under transition metal-free conditions in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ yields substituted derivatives. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to nucleophile) and reaction time (12–24 hours) .
- Three-Component Reactions : Combining aldehydes, malononitrile, and thiourea derivatives under thermal aqueous conditions (80–100°C) can form pyrimidinecarbonitriles. Solvent selection (e.g., water/DMSO mixtures) and pH control are critical for regioselectivity .
Q. How is computational modeling applied to predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate molecular orbitals, electrostatic potentials, and charge distribution. Key steps include:
- Geometry optimization using basis sets like 6-31G(d,p).
- Inclusion of exact exchange terms (e.g., Becke’s 1993 functional) to improve accuracy for thermochemical properties such as ionization potentials and electron affinities .
- Correlation-energy corrections (e.g., Colle-Salvetti formula) to refine predictions of intermolecular interactions .
Q. What spectroscopic techniques are employed for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify substituent patterns. For example, NH₂ protons appear as broad signals near δ 7.18 ppm, while aromatic protons show splitting patterns dependent on substitution .
- IR : Stretching frequencies for nitrile (2212 cm⁻¹) and carbonyl (1640–1681 cm⁻¹) groups confirm functional group presence .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 315 [M⁺] for C₁₉H₁₇N₅) and fragmentation pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electron-Deficient Positions : The formyl and nitrile groups activate the pyrimidine ring at C4 and C6 for nucleophilic attack. Computational modeling (e.g., Fukui indices) identifies electrophilic centers .
- Steric Hindrance : Bulky substituents (e.g., 2-thienyl) at C6 direct reactions to C4. Experimental validation via X-ray crystallography (e.g., planar pyrimidine core with bond angles ~120°) confirms spatial constraints .
Q. What strategies optimize reaction yields in multicomponent syntheses?
Methodological Answer:
- Catalyst Screening : Base catalysts (e.g., K₂CO₃) improve nucleophilicity, while Lewis acids (e.g., ZnCl₂) enhance electrophilic activation.
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize intermediates, while aqueous conditions promote cyclization via hydrophobic interactions .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions like nitrile hydrolysis .
Q. How are contradictions in spectral data resolved during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with DFT-predicted chemical shifts. For example, discrepancies in NH₂ proton signals (δ 7.18 vs. δ 13.55 ppm) may indicate tautomerism or hydrogen bonding .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. Centrosymmetric dimers formed via N–H⋯O hydrogen bonds (2.8–3.0 Å) confirm intermolecular interactions .
Q. What role do non-covalent interactions play in the stability of this compound derivatives?
Methodological Answer:
- Hydrogen Bonding : NH groups participate in intramolecular H-bonding with carbonyl oxygen (e.g., N–H⋯O distance ~2.9 Å), stabilizing planar conformations .
- π-Stacking : Aromatic rings (e.g., phenyl substituents) engage in edge-to-face interactions (3.5–4.0 Å), influencing crystal packing and solubility .
Data Contradiction Analysis
Q. How to interpret conflicting melting points and spectral data across structurally similar derivatives?
Methodological Answer:
- Polymorphism : Variations in melting points (e.g., 162°C vs. 235°C for bromophenyl derivatives) may arise from different crystalline forms. Differential Scanning Calorimetry (DSC) identifies phase transitions .
- Solvent Artifacts : Residual DMSO in NMR samples can shift NH proton signals. Purity checks via HPLC (≥98% by area) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
